2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that contains both piperidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 2,6-dimethylpiperidine with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to its specific structural features, combining both piperidine and pyrazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2,6-dimethyl-4-(1-methylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-8-4-10(5-9(2)13-8)11-6-12-14(3)7-11/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
JLYOOOBSWMUIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C2=CN(N=C2)C |
Origin of Product |
United States |
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